XIAP BIR2/BIR2-3 inhibitor-3

Description

Overview of Inhibitor of Apoptosis (IAP) Protein Family and Anti-Apoptotic Functions

The Inhibitor of Apoptosis (IAP) proteins are a structurally and functionally related family of endogenous proteins that act as key negative regulators of programmed cell death. wikipedia.orgnih.gov First identified in baculoviruses, this family in humans includes eight members, such as NAIP, cIAP1, cIAP2, and the most potent member, XIAP. wikipedia.orgguidetopharmacology.orgwikipedia.org A defining characteristic of IAP proteins is the presence of one to three copies of a ~70 amino acid zinc-binding motif known as the Baculoviral IAP Repeat (BIR) domain. wikipedia.orgcellsignal.com

IAPs primarily function by inhibiting caspases, a family of cysteine proteases that are the principal executioners of apoptosis. wikipedia.orgnih.govaacrjournals.org By binding to and neutralizing caspases, IAPs can halt the apoptotic cascade. mdpi.com Beyond direct caspase inhibition, many IAPs, including cIAP1 and cIAP2, possess E3 ubiquitin ligase activity, which allows them to tag pro-apoptotic proteins for degradation by the proteasome, further suppressing cell death. nih.govmdpi.com This family of proteins also plays a significant role in modulating cell signaling pathways, including those involved in immunity and inflammation, such as the NF-κB pathway. nih.govaacrjournals.org

Specificity of XIAP within the IAP Family as a Direct Caspase Inhibitor

XIAP is distinguished within the IAP family as the most potent endogenous inhibitor of caspases in humans. wikipedia.orgnih.gov It is considered the only human IAP that functions as a bona fide direct caspase inhibitor. nih.gov Its potency stems from its unique ability to directly bind and inhibit both initiator and executioner caspases. nih.govnih.gov Specifically, XIAP targets and neutralizes caspase-9 (an initiator caspase) as well as caspase-3 and caspase-7 (executioner caspases). wikipedia.orgnih.govnih.gov

The mechanism of inhibition is highly specific. For caspase-3 and -7, a linker region preceding the second BIR (BIR2) domain of XIAP binds directly to the active site of the caspases, sterically blocking substrate access. embopress.orgrcsb.org This interaction is stabilized by the BIR2 domain itself, which binds to a groove on the caspase that is exposed upon its activation. nih.govembopress.orgembopress.org For caspase-9, the third BIR (BIR3) domain of XIAP binds to monomeric caspase-9, preventing the dimerization required for its activation. nih.govnih.gov This direct and multi-faceted inhibition of key caspases places XIAP at a critical control point in both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.govnih.gov

Structural Organization of XIAP: Baculoviral IAP Repeat (BIR) Domains and RING Finger Domain

The XIAP protein is a 497-amino acid molecule whose function is dictated by its distinct structural domains. nih.gov It contains three tandem BIR domains at its N-terminus (BIR1, BIR2, BIR3), a central UBA (Ubiquitin-Associated) domain, and a C-terminal RING (Really Interesting New Gene) finger domain. nih.govgenecards.org

BIR Domains : These zinc-binding domains are crucial for XIAP's anti-apoptotic activity. cellsignal.comresearchgate.net

BIR1 : The function of the BIR1 domain is less clearly defined than the others, but it is known to be important for interactions that regulate XIAP's stability and localization. nih.govpnas.org It does not appear to bind caspases or their antagonists like Smac/DIABLO. nih.gov

BIR2 : The BIR2 domain, in conjunction with its preceding linker, is responsible for inhibiting the executioner caspases, caspase-3 and caspase-7. nih.govnih.govembopress.org The linker acts as a pseudosubstrate, blocking the caspase's active site, while the BIR2 domain provides a crucial secondary binding site that enhances the potency and specificity of the inhibition. nih.govembopress.org

BIR3 : The BIR3 domain specifically targets and inhibits the initiator caspase-9. nih.govnih.gov It binds to caspase-9 monomers, preventing the formation of the active dimer and thereby halting the initiation of the mitochondrial apoptosis pathway. nih.govnih.gov This domain is also the primary binding site for the endogenous IAP antagonist, Smac/DIABLO. nih.gov

RING Finger Domain : Located at the C-terminus, the RING domain confers E3 ubiquitin ligase activity to XIAP. nih.govnih.gov This function allows XIAP to mediate the ubiquitination (and subsequent proteasomal degradation) of itself and other proteins, including caspases and the IAP antagonist Smac. wikipedia.orgpnas.orgnih.gov This activity adds another layer of regulation to apoptosis and other signaling pathways. The RING domain is also involved in protein-protein interactions and can influence XIAP's subcellular localization. nih.govnih.gov

| Domain | Primary Function | Key Interacting Proteins |

|---|---|---|

| BIR1 | Unclear; implicated in XIAP stability and dimerization. nih.govpnas.org | TAB1, TGF-β Receptor nih.gov |

| BIR2 | Inhibition of executioner caspases. nih.govnih.govnih.gov | Caspase-3, Caspase-7 nih.govnih.gov |

| BIR3 | Inhibition of initiator caspase. nih.govnih.gov | Caspase-9, Smac/DIABLO, COMMD1 nih.govnih.gov |

| RING Finger | E3 Ubiquitin Ligase activity, protein degradation. wikipedia.orgnih.govnih.gov | Self, Caspases, Smac/DIABLO wikipedia.orgpnas.orgnih.gov |

Biological Significance of XIAP Dysregulation in Cellular Homeostasis and Disease Pathogenesis

Given its central role as an apoptotic gatekeeper, the proper regulation of XIAP is crucial for cellular health. numberanalytics.com Dysregulation of XIAP, either through overexpression or deficiency, is linked to a variety of human diseases. numberanalytics.comnih.gov

Conversely, XIAP deficiency, a rare inborn error of immunity, leads to a state of immune dysregulation. researchgate.net This condition can manifest as hemophagocytic lymphohistiocytosis (HLH), inflammatory bowel disease (IBD), and other hyperinflammatory states. researchgate.net In the absence of functional XIAP, there is uncontrolled inflammasome activation, leading to excessive production of pro-inflammatory cytokines and cell death. researchgate.net Furthermore, XIAP dysfunction has been implicated in the pathology of neurodegenerative conditions like Huntington's disease, where it is linked to mitochondrial dysfunction and altered p53 activity. ewha.ac.krnih.govresearchgate.net XIAP also plays a role in copper homeostasis, and its dysregulation can impact cellular copper levels, which is relevant in disorders like Wilson's disease. nih.govelsevierpure.com

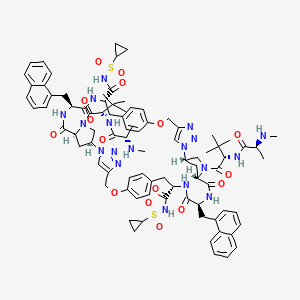

XIAP BIR2/BIR2-3 inhibitor-3

Properties

Molecular Formula |

C86H106N18O16S2 |

|---|---|

Molecular Weight |

1712.0 g/mol |

IUPAC Name |

(8S,11S,14S,17S,29S,32S,35S,38S)-17-N,38-N-bis(cyclopropylsulfonyl)-10,31-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-14,35-bis(naphthalen-1-ylmethyl)-12,15,33,36-tetraoxo-2,23-dioxa-5,6,7,10,13,16,26,27,28,31,34,37-dodecazaheptacyclo[38.2.2.219,22.14,7.18,11.125,28.129,32]pentaconta-1(43),4(50),5,19,21,25(46),26,40(44),41,47-decaene-17,38-dicarboxamide |

InChI |

InChI=1S/C86H106N18O16S2/c1-49(87-9)75(105)93-73(85(3,4)5)83(113)101-45-59-41-71(101)81(111)91-69(39-55-21-15-19-53-17-11-13-23-65(53)55)77(107)89-67(79(109)97-121(115,116)63-33-34-63)37-51-27-31-62(32-28-51)120-48-58-44-104(100-96-58)60-42-72(102(46-60)84(114)74(86(6,7)8)94-76(106)50(2)88-10)82(112)92-70(40-56-22-16-20-54-18-12-14-24-66(54)56)78(108)90-68(80(110)98-122(117,118)64-35-36-64)38-52-25-29-61(30-26-52)119-47-57-43-103(59)99-95-57/h11-32,43-44,49-50,59-60,63-64,67-74,87-88H,33-42,45-48H2,1-10H3,(H,89,107)(H,90,108)(H,91,111)(H,92,112)(H,93,105)(H,94,106)(H,97,109)(H,98,110)/t49-,50-,59-,60-,67-,68-,69-,70-,71-,72-,73+,74+/m0/s1 |

InChI Key |

PPCQNLGHXHFDBC-NNVBWZIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1C[C@@H]2C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@H]5C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)NS(=O)(=O)C8CC8)CC9=CC=CC1=CC=CC=C19)N(C5)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N4)C(=O)NS(=O)(=O)C1CC1)CC1=CC=CC2=CC=CC=C21)C(C)(C)C)NC |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CC2CC1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CC(C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)NS(=O)(=O)C8CC8)CC9=CC=CC1=CC=CC=C19)N(C5)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)NS(=O)(=O)C1CC1)CC1=CC=CC2=CC=CC=C21)C(C)(C)C)NC |

Origin of Product |

United States |

Molecular Mechanisms of Xiap Mediated Caspase Inhibition

Direct Inhibition of Initiator Caspase-9 by XIAP BIR3 Domain

XIAP potently inhibits the initiator caspase-9 through its third baculoviral IAP repeat (BIR3) domain. mdpi.comgoogle.comnih.gov This inhibition is a critical control point in the intrinsic apoptotic pathway, preventing the activation of downstream effector caspases. portlandpress.comygshi.org The mechanism does not involve blocking the active site directly but rather prevents the activation of the caspase-9 zymogen. nih.govygshi.org

The activation of caspase-9 requires its homodimerization within the apoptosome complex. ygshi.orgoncotarget.com The XIAP BIR3 domain prevents this crucial step by binding to and sequestering caspase-9 in an inactive, monomeric state. mdpi.commdpi.comnih.govygshi.org Crystal structure analysis of the caspase-9-XIAP BIR3 complex reveals that the BIR3 domain forms a heterodimer with a single caspase-9 monomer. nih.govygshi.org The surface on caspase-9 that interacts with the BIR3 domain is the same surface required for its homodimerization. nih.govygshi.org By occupying this dimerization interface, XIAP effectively prevents caspase-9 from forming an active dimer, thereby keeping it catalytically inactive. nih.govoncotarget.com This sequestration not only prevents dimerization but also traps the active site loops of caspase-9 in an unproductive conformation, further ensuring its inactivity. google.com

The interaction between XIAP's BIR3 domain and caspase-9 is critically dependent on a specific recognition motif. google.comportlandpress.com Upon proteolytic processing during apoptosis initiation, caspase-9 exposes a new N-terminus on its small subunit. portlandpress.com The first four amino acids of this new terminus, typically Ala-Thr-Pro-Phe (ATPF) in humans, form a conserved IAP-Binding Motif (IBM). researchgate.netgoogle.comportlandpress.com This IBM docks into a conserved surface groove on the XIAP BIR3 domain. mdpi.comgoogle.comrcsb.org This binding is an essential prerequisite for inhibition; mutations in this tetrapeptide sequence abolish the BIR3-mediated inhibition of caspase-9. google.comnih.gov The interaction is highly specific, with the N-terminal alanine (B10760859) of the IBM playing a key anchoring role. researchgate.netgoogle.com This mechanism is analogous to how the mitochondrial protein Smac/DIABLO, a natural antagonist of XIAP, uses its own N-terminal IBM to bind to the same BIR3 groove, thereby displacing caspase-9 and promoting apoptosis. jci.orggoogle.comportlandpress.comnih.gov

Interactive Table: Key Residues in XIAP-Caspase Interactions

| XIAP Domain | Interacting Caspase | Key XIAP Residues/Regions | Key Caspase Residues/Regions | Interaction Outcome |

|---|---|---|---|---|

| BIR3 Domain | Caspase-9 | Surface Groove (incl. Trp310, Glu314) | N-terminal IBM (ATPF motif) | Anchors Caspase-9 to XIAP |

| BIR3 Domain | Caspase-9 | Dimerization Interface Binding Site | Homodimerization Surface | Sequesters Caspase-9 as an inactive monomer |

| Linker region before BIR2 | Caspase-3 / Caspase-7 | Linker Peptide (e.g., Asp148) | Active Site Cleft | Occludes substrate binding via steric hindrance |

| BIR2 Domain | Caspase-3 / Caspase-7 | Surface Groove | N-terminus of small subunit | Stabilizes the inhibitory complex |

Direct Inhibition of Effector Caspases-3 and -7 by XIAP BIR2 Domain

XIAP is the only member of the IAP family known to directly inhibit the enzymatic activity of the executioner caspases-3 and -7. mdpi.com This inhibition is primarily mediated by the second BIR domain (BIR2) and a crucial linker region that precedes it. mdpi.comnih.govnih.govembopress.org Unlike the inhibition of caspase-9, which involves preventing activation, the inhibition of caspases-3 and -7 occurs after they have been processed into their active forms. nih.govnih.gov

Structural and mutagenesis studies have revealed that the primary inhibitory action against caspases-3 and -7 comes not from the BIR2 domain itself, but from the unstructured linker region immediately N-terminal to it. mdpi.comnih.govnih.govembopress.orgacs.org This linker segment binds directly across the substrate-binding cleft of the active caspase in a reverse orientation relative to how a natural substrate would bind. nih.gov This binding physically obstructs the active site, preventing substrates from accessing the catalytic machinery through steric occlusion. mdpi.comnih.gov Although this linker region is essential for inhibition, a synthesized peptide corresponding to this linker sequence alone is a weak inhibitor, indicating that other interactions are required for high-potency inhibition. mdpi.comnih.gov

While the linker provides the direct blocking mechanism, the BIR2 domain itself plays a substantial role by stabilizing the entire inhibitory complex. nih.govnih.govembopress.org This stabilization occurs through a two-site interaction mechanism. nih.govnih.gov The primary interaction is the linker region binding to the active site. The secondary interaction involves a surface groove on the BIR2 domain, the same groove that binds Smac/DIABLO, which interacts with the newly exposed N-terminus of the caspase's small subunit following its activation cleavage. nih.govembopress.org This second binding site significantly enhances the affinity and potency of the inhibition. nih.govnih.gov This dual-contact model ensures that XIAP can specifically and effectively target and neutralize active effector caspases, thereby blocking the final execution phase of apoptosis. nih.govembopress.orgthebiogrid.org

Ubiquitin-Proteasome System in XIAP Function and Caspase Degradation

Beyond direct inhibition, XIAP utilizes the ubiquitin-proteasome system to regulate apoptosis, leveraging its C-terminal RING domain which possesses E3 ubiquitin ligase activity. mdpi.comnih.govpnas.org This function adds another layer of control over caspase activity. Several studies have shown that XIAP can target active caspases for ubiquitination and subsequent degradation by the 26S proteasome. pnas.orgnih.govpnas.orgresearchgate.net

Specifically, XIAP has been demonstrated to act as an E3 ubiquitin ligase for active caspase-3. pnas.orgresearchgate.net This process is highly specific, as XIAP promotes the degradation of the active form of caspase-3 but not its inactive zymogen, procaspase-3. pnas.orgresearchgate.net The interaction between XIAP and caspase-3, mediated by the BIR2 domain, is essential for this ubiquitination to occur. pnas.org Furthermore, the RING finger domain of XIAP is indispensable for this E3 ligase activity; XIAP mutants with a non-functional RING domain are unable to promote caspase-3 degradation. pnas.orgnih.gov This ubiquitination marks the caspase for destruction by the proteasome, thus providing an irreversible mechanism to terminate the apoptotic signal. mdpi.compnas.org In some contexts, ubiquitination may also inactivate caspases through non-degradative mechanisms. pnas.org

E3 Ubiquitin Ligase Activity of XIAP's RING Domain

The X-linked inhibitor of apoptosis protein (XIAP) is a multifunctional protein characterized by three N-terminal baculoviral IAP repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) finger domain. frontiersin.orgwikidoc.org This RING domain is a defining feature of a class of IAPs and confers E3 ubiquitin ligase activity, a crucial function in cellular regulation. frontiersin.orgnih.govatlasgeneticsoncology.org The RING domain acts as a scaffold, recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin and facilitating the transfer of that ubiquitin to a specific substrate protein. nih.govportlandpress.com This process, known as ubiquitination, can alter the substrate's function or, commonly, target it for degradation by the proteasome. frontiersin.org

The E3 ligase activity of XIAP's RING domain is dependent on its dimerization. researchgate.net Structural and biochemical analyses show that the XIAP RING domain forms a stable homodimer, which is essential for binding the E2~ubiquitin conjugate and for efficient ubiquitin transfer. portlandpress.comnih.gov Unlike some other IAPs, such as c-IAP1, the E3 ligase activity of the XIAP RING domain does not appear to require an additional activation step, suggesting it is constitutively ready to function. portlandpress.comnih.gov

The substrates for XIAP's E3 ligase activity are diverse and include XIAP itself in a process called autoubiquitination, which can regulate its own stability and levels within the cell. nih.govmolbiolcell.org Crucially, the RING domain also targets proteins involved in apoptosis, including active caspases and the endogenous XIAP antagonist, SMAC/DIABLO. frontiersin.orgnih.govnih.govresearchgate.net Beyond apoptosis, this E3 ligase function is implicated in other vital cellular pathways, including the regulation of cell migration and NF-κB signaling. atlasgeneticsoncology.orgplos.org

| Domain | Function | Key Characteristics |

| RING Domain | E3 Ubiquitin Ligase | Catalyzes ubiquitin transfer from E2 enzymes to substrates. nih.govportlandpress.com |

| Dimerization | Forms a stable homodimer, essential for activity. portlandpress.comresearchgate.net | |

| Substrate Targeting | Ubiquitinates XIAP (auto-ubiquitination), caspases, and SMAC/DIABLO. frontiersin.orgnih.govnih.gov |

Proteasomal Degradation of Active Caspases-3 and -9 by XIAP

A significant consequence of XIAP's E3 ubiquitin ligase activity is the targeted destruction of active caspases, which provides a secondary layer of caspase inhibition beyond direct binding. Research has demonstrated that XIAP promotes the degradation of active caspase-3 via the ubiquitin-proteasome system. pnas.orgnih.gov This function is entirely dependent on the integrity of the RING domain and its E3 ligase activity. nih.govpnas.org

XIAP exhibits specificity by targeting the active, processed form of caspase-3 for ubiquitination, while leaving the inactive procaspase-3 untouched. pnas.orgnih.gov The process requires a direct interaction between XIAP and caspase-3, mediated by the BIR2 domain, as well as a functional RING domain to catalyze the ubiquitin transfer. pnas.org The involvement of the proteasome is confirmed by studies showing that proteasome inhibitors block this XIAP-mediated degradation of caspase-3. pnas.orgnih.gov By promoting the permanent removal of active caspase-3, XIAP enhances its anti-apoptotic efficacy, ensuring that the executioner protease cannot be released to resume the cell death process. pnas.orgnih.gov

While the ubiquitination and degradation of caspase-3 by XIAP are well-established, the regulation of caspase-9 by this mechanism is less definitive. Some in vitro assays have suggested that XIAP can ubiquitinate caspase-9. pnas.org However, the primary and most potent mechanism of caspase-9 inhibition by XIAP is steric hindrance. nih.govmdpi.com The XIAP BIR3 domain binds to the dimerization surface of a caspase-9 monomer, physically preventing the homodimerization required for its activation. nih.govmdpi.comresearchgate.net Some evidence also suggests that ubiquitination of caspase-3 by XIAP may serve to inactivate the enzyme without necessarily leading to its immediate degradation. nih.gov

Endogenous Antagonism of XIAP by SMAC/DIABLO

The potent anti-apoptotic function of XIAP is tightly controlled by endogenous antagonists. The principal antagonist is a protein known as Second Mitochondria-derived Activator of Caspases (Smac) or Direct IAP-Binding protein with low pI (DIABLO). nih.govnih.gov Smac/DIABLO is a mitochondrial protein that, in response to intrinsic apoptotic signals, is released from the mitochondrial intermembrane space into the cytosol. nih.govoncotarget.com

Once in the cytosol, Smac/DIABLO directly counteracts XIAP's inhibitory function. nih.govnih.gov This antagonism is mediated by the N-terminus of the mature Smac/DIABLO protein, which, after mitochondrial processing, exposes a conserved four-amino-acid motif (AVPI). researchgate.netresearchgate.net This AVPI motif is crucial as it binds with high affinity to a specific surface groove present on both the BIR2 and BIR3 domains of XIAP. frontiersin.orgresearchgate.netnih.gov This is the same groove that XIAP uses to bind and inhibit caspases. frontiersin.orgresearchgate.net

By binding to the BIR domains, Smac/DIABLO acts as a competitive inhibitor, physically displacing bound caspase-3 and caspase-7 from the BIR2 domain and caspase-9 from the BIR3 domain. frontiersin.orgnih.gov This liberation of active caspases allows them to overcome XIAP's blockade and proceed with the dismantling of the cell. frontiersin.org Mature Smac/DIABLO exists as a dimer, and it is hypothesized that this dimeric structure enhances its efficiency in neutralizing XIAP. nih.gov One model suggests a sequential interaction where one part of the Smac dimer binds to the BIR3 domain, which then facilitates the binding of the second part to the BIR2 domain, leading to the cooperative and complete release of XIAP's inhibition on both initiator and executioner caspases. nih.gov This interplay between XIAP and Smac/DIABLO represents a critical regulatory node in the apoptosis signaling pathway. researchgate.net

| Molecule | Role | Mechanism of Action |

| Smac/DIABLO | Endogenous XIAP Antagonist | Released from mitochondria during apoptosis. nih.govoncotarget.com |

| Competitive Inhibition | N-terminal AVPI motif binds to XIAP's BIR2 and BIR3 domains. researchgate.netresearchgate.net | |

| Caspase Liberation | Displaces caspase-3, -7, and -9 from XIAP, allowing apoptosis to proceed. frontiersin.orgnih.gov |

Xiap Bir2/bir2 3 Inhibitor 3: Design Principles and Mode of Action

Rationale for Dual BIR2/BIR3 Inhibition

The rationale for designing inhibitors that simultaneously target both the BIR2 and BIR3 domains of XIAP stems from their distinct and crucial roles in suppressing apoptosis. The BIR3 domain is primarily responsible for inhibiting the initiator caspase, caspase-9, thereby preventing the activation of the downstream apoptotic cascade. frontiersin.orgmdpi.comascentagepharma.com The BIR2 domain, along with an adjacent linker region, inhibits the effector caspases, caspase-3 and caspase-7, which are responsible for the final execution phase of apoptosis. frontiersin.orgnih.govembopress.org

By targeting both domains, a dual inhibitor can effectively block XIAP's anti-apoptotic function at two critical junctures: the initiation and the execution of apoptosis. frontiersin.org This dual inhibition is believed to be more effective in inducing apoptosis compared to targeting a single domain. acs.org The close proximity of the BIR2 and BIR3 domains within the XIAP protein structure further supports the feasibility and potential efficacy of bivalent or dual-domain inhibitors. acs.org Simultaneous engagement of both domains can lead to enhanced binding affinity and a more potent pro-apoptotic effect. acs.orgresearchgate.net

Mimicry of Endogenous XIAP Antagonists (e.g., SMAC Mimetics)

The design of XIAP BIR2/BIR2-3 inhibitor-3 and similar compounds is heavily influenced by the natural antagonist of IAPs, the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). frontiersin.orgresearchgate.netresearchgate.net Upon apoptotic stimuli, Smac is released from the mitochondria and binds to the BIR domains of XIAP, displacing the caspases and thus relieving their inhibition. frontiersin.orgresearchgate.net

This interaction is primarily mediated by the N-terminal tetrapeptide of Smac, which has the sequence Ala-Val-Pro-Ile (AVPI). researchgate.netnih.gov This AVPI motif binds to a conserved groove on the surface of the BIR2 and BIR3 domains. frontiersin.orgnih.gov Consequently, many synthetic XIAP inhibitors, often referred to as "Smac mimetics," are designed to mimic this AVPI sequence. nih.govresearchgate.netaacrjournals.org These mimetics are engineered to fit into the same binding pockets on the BIR domains, competitively inhibiting the binding of caspases. frontiersin.orgplos.org

The development of bivalent Smac mimetics, which possess two binding motifs, represents a further evolution of this strategy. These compounds can simultaneously engage both the BIR2 and BIR3 domains, mimicking the dimeric nature of the endogenous Smac protein and often exhibiting significantly higher potency. nih.govacs.orgresearchgate.net

Specific Binding Affinities for XIAP BIR2 and BIR3 Domains

The effectiveness of a dual inhibitor is contingent on its ability to bind with high affinity to both the BIR2 and BIR3 domains. XIAP BIR2/BIR2-3 inhibitor-3 has been reported to be a potent dual inhibitor with IC50 values of less than 1 nM for both BIR2 and the combined BIR2-3 construct. medchemexpress.com

The development of such potent inhibitors often involves extensive structure-activity relationship (SAR) studies. For instance, research has shown that modifications to the P2 and P4 positions of macrocyclic inhibitors can significantly impact binding affinities for both BIR2 and BIR3. acs.org Dimerization of macrocyclic monomers has also been a successful strategy to create inhibitors with high, and often similar, affinities for both domains. acs.org

| Compound/Construct | Target Domain | Binding Affinity (IC50/Ki) | Reference |

| XIAP BIR2/BIR2-3 inhibitor-3 | BIR2 | < 1 nM | medchemexpress.com |

| XIAP BIR2/BIR2-3 inhibitor-3 | BIR2-3 | < 1 nM | medchemexpress.com |

| Dimeric macrocycle 14 | BIR2 | 3 nM | acs.org |

| Dimeric macrocycle 14 | BIR3 | 68 nM | acs.org |

| Monovalent Smac mimetics | BIR2 | Submicromolar to micromolar range | nih.gov |

| Monovalent Smac mimetics | BIR3 | Often weaker than BIR2 binding | nih.gov |

| Bivalent Smac mimetics | BIR2 and BIR3 | Often enhanced affinity compared to monovalent counterparts | researchgate.net |

This table presents a selection of binding affinity data for various XIAP inhibitors to illustrate the range of potencies achieved. The specific inhibitor "XIAP BIR2/BIR2-3 inhibitor-3" demonstrates exceptionally high affinity.

Displacement of Caspases from XIAP Binding Pockets by XIAP BIR2/BIR2-3 Inhibitor-3

The ultimate mechanism of action for XIAP BIR2/BIR2-3 inhibitor-3 is the displacement of caspases from the inhibitory binding pockets of XIAP. frontiersin.orgplos.org By occupying the BIR2 and BIR3 domains, the inhibitor prevents XIAP from binding to and neutralizing caspases-3, -7, and -9. frontiersin.orgaacrjournals.orgacs.org

The binding of the inhibitor to the BIR3 domain prevents the sequestration of caspase-9, allowing it to initiate the apoptotic cascade. ascentagepharma.comacs.org Concurrently, the binding to the BIR2 domain liberates effector caspases-3 and -7, enabling them to execute the final stages of cell death. frontiersin.orgnih.gov This release of caspases from XIAP's inhibitory grip restores the cell's natural apoptotic machinery. frontiersin.org The ability of Smac mimetics to antagonize XIAP and restore caspase activity has been demonstrated in various cell-free and cell-based assays. acs.orgnih.gov

Structural and Biophysical Characterization of Xiap Bir2/bir2 3 Inhibitor 3 Interactions

Co-crystal Structures of XIAP BIR2 and BIR3 Domains with Inhibitors

The development of inhibitors targeting the BIR2 and BIR3 domains of XIAP has been greatly informed by structural biology. nih.govresearchgate.netnih.gov Co-crystal structures of these domains complexed with various inhibitors, including peptide-based and small molecule antagonists, have provided invaluable insights into the molecular basis of their interaction. nih.govresearchgate.netnih.gov

The BIR domains of XIAP are characterized by a conserved zinc-binding fold. google.com The primary interaction site for endogenous proteins like Smac/DIABLO and caspases, as well as for synthetic inhibitors, is a surface groove on the BIR domain. google.commdpi.com The natural antagonist Smac/DIABLO utilizes its N-terminal AVPI (Ala-Val-Pro-Ile) motif to bind to this groove, primarily in the BIR3 domain, to alleviate caspase inhibition. mdpi.comnih.gov This interaction has served as a foundational model for the design of Smac-mimetic inhibitors. mdpi.com

Crystal structures of the XIAP BIR2 domain have been solved in its apo form and in complex with various tetrapeptides, revealing the structural flexibility of this domain. nih.govresearchgate.net These structures, when compared with those of the BIR3 domain, highlight the structural elements that drive selectivity between the two domains. nih.govresearchgate.net For instance, the crystal structure of the XIAP BIR2 domain in complex with caspase-3 shows that the inhibitor makes limited contacts with the BIR domain itself, with most interactions originating from the N-terminal extension of the inhibitor, which lies across the substrate-binding cleft of the caspase in a reverse orientation. nih.gov This steric blockade prevents substrate binding and is a distinct mechanism from that of synthetic substrate analog inhibitors. nih.gov

Furthermore, co-crystal structures of macrocyclic inhibitors with the XIAP-BIR2 domain have been instrumental in understanding the bound conformation of these larger molecules and have guided modifications to enhance their potency. acs.orgrcsb.org These studies reveal that the peptide backbone of the macrocycle establishes numerous hydrogen-bonding interactions with the protein, while specific side chains occupy lipophilic pockets on the protein surface. acs.org

Detailed Analysis of Binding Pockets and Key Interacting Residues

The binding pockets of the XIAP BIR2 and BIR3 domains share similarities but also possess distinct features that can be exploited for designing selective inhibitors. The binding groove on the BIR domains accommodates the N-terminal residues of interacting proteins or inhibitors. mdpi.comembopress.org

For the BIR3 domain, key residues involved in binding the Smac N-terminus include Glu314, Gln319, and Trp323. mdpi.com The protonated N-terminal alanine (B10760859) of the Smac AVPI motif forms several hydrogen bonds with neighboring residues on XIAP-BIR3. mdpi.com The interaction is further stabilized by three intramolecular hydrogen bonds between the backbone of Val2/Ile4 in Smac and Gly306/Thr308 in XIAP-BIR3, leading to the formation of a four-stranded antiparallel β-sheet. mdpi.com

In the BIR2 domain, mutagenesis and structural studies have identified residues in the N-terminal region flanking the BIR2 core as crucial for caspase-3 interaction. embopress.org Specifically, mutations to residues that are presumed to interact directly with caspase-3, such as T143A and M160T, have been shown to reduce inhibitory activity. embopress.org A crystal structure of the caspase-3/BIR2 complex revealed that M182 of caspase-3 docks into a hydrophobic pocket formed by Y154 and F228 of BIR2. nih.gov Additionally, the N-terminus of the caspase-3 small subunit interacts with the IAP-binding motif (IBM) interacting groove of BIR2. nih.govembopress.org

The design of selective BIR2 inhibitors has been guided by the identification of non-conserved residues between the BIR2 and BIR3 domains. For example, a ligand-based rational design approach led to the development of monovalent Smac mimetics that show a preference for the BIR2 domain. nih.gov This was achieved by systematically modifying the inhibitor structure to optimize interactions with the BIR2 binding pocket while minimizing affinity for the BIR3 pocket. nih.gov

Conformational Changes Induced by Inhibitor Binding

The binding of inhibitors to the BIR domains of XIAP can induce notable conformational changes in both the protein and the inhibitor. The flexibility of the BIR2 domain, as observed in comparisons of its apo and peptide-bound crystal structures, is a key factor in its ability to bind a range of ligands. nih.govresearchgate.net

Structural analysis suggests that for XIAP to interact with its binding partners, a conformational rearrangement of the XIAP dimer is necessary. iucr.orgiucr.org For instance, the distance between the two BIR2 domains in a caspase-3 complex is significantly larger than in the XIAP dimer, indicating a change in the relative positioning of these domains upon binding. iucr.orgiucr.org This inherent flexibility is crucial for the protein's function and presents opportunities for the design of allosteric inhibitors.

Furthermore, the binding of inhibitors to the RIPK2 kinase, which interacts with the XIAP-BIR2 domain, can induce conformational changes that prevent the formation of the RIPK2-XIAP complex. biorxiv.orglife-science-alliance.org This highlights how inhibitor binding at one site can allosterically affect interactions at a distant site.

Structure-Activity Relationship (SAR) Studies for Optimized Binding

Structure-activity relationship (SAR) studies are fundamental to the optimization of XIAP inhibitors, guiding the chemical modifications necessary to enhance binding affinity and specificity. nih.govresearchgate.netnih.gov These studies systematically explore how changes in the chemical structure of a compound affect its biological activity.

Impact of Chemical Modifications on Binding Affinity

The development of potent and selective XIAP inhibitors has heavily relied on SAR studies. For instance, in the creation of monovalent Smac mimetics targeting the BIR2 domain, researchers systematically varied substituents at different positions of a tripeptide scaffold. nih.govnih.gov

Initial efforts focused on modifying the P2 and C-terminal positions while retaining key features at the P1 (N-methyl alanine) and P3 (proline) positions. nih.gov The binding affinities of these analogs for both the BIR2 and BIR3 domains were then evaluated, typically using fluorescence polarization assays. nih.govnih.gov This systematic approach allowed for the identification of modifications that conferred selectivity for the BIR2 domain over the BIR3 domain. nih.gov For example, introducing a phenylhydrazine (B124118) C-terminal capping group was found to enhance BIR2 selectivity. nih.gov

The following table summarizes the binding affinities of selected tripeptide analogs for the XIAP BIR2 and BIR3 domains, illustrating the impact of chemical modifications.

| Compound | P3 Substituent | R4 Substituent | XIAP BIR2 Ki (μM) | XIAP BIR3 Ki (μM) | BIR2:BIR3 Selectivity |

| 2a | Pro | Phenylhydrazine | - | - | >60 |

| 2b | Pro | 1-Naphthyl | - | - | 3.4:1 |

| 8q (ML183) | - | Phenylhydrazine | Submicromolar | - | >60 |

Data derived from studies on monovalent Smac mimetics. nih.gov

These data demonstrate that subtle changes in the inhibitor's chemical structure can lead to significant differences in binding affinity and selectivity.

Rational Design Strategies for Enhanced Specificity

Rational design strategies leverage structural and SAR data to create inhibitors with improved specificity for a particular target. nih.govresearchgate.netnih.gov In the context of XIAP, a key goal is to develop inhibitors that can differentiate between the highly homologous BIR2 and BIR3 domains.

One successful strategy has been to exploit the structural differences between the binding pockets of BIR2 and BIR3. nih.govresearchgate.net Crystal structures have revealed that the size and shape of the binding groove, as well as the identity of key interacting residues, vary between the two domains. nih.govresearchgate.net For example, certain residues in BIR3 are not conserved in BIR2, and these can be targeted to achieve selectivity. mdpi.com

The development of macrocyclic XIAP antagonists provides another example of rational design. acs.org Co-crystal structures of initial hits from a DNA-programmed chemistry library bound to the XIAP-BIR2 domain revealed the bound conformation and suggested specific structural modifications to enhance potency. acs.orgrcsb.org This led to the design of dimeric macrocycles with significantly improved affinity for both BIR2 and BIR3 domains. acs.org

Furthermore, computational methods, such as the fragment molecular orbital (FMO) method, have been employed to study binding modes and affinities between XIAP-BIR3 and a series of inhibitors. nih.gov This approach allows for the detailed analysis of interaction energies and can guide the design of novel compounds with enhanced binding properties. nih.gov

Biophysical Techniques for Assessing Target Engagement (e.g., Fluorescence Polarization Assay)

A variety of biophysical techniques are employed to assess the binding of inhibitors to the XIAP BIR domains and to quantify their affinity. Among the most widely used is the fluorescence polarization (FP) assay. mdpi.comnih.govnih.gov

The FP assay is a powerful tool for studying molecular interactions in solution. It is based on the principle that when a fluorescently labeled molecule (the tracer) is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion. Smaller molecules, like a fluorescently labeled peptide, tumble rapidly in solution, leading to depolarization of the emitted light. However, when this tracer binds to a larger molecule, such as a BIR domain, its rotation is slowed, and the polarization of the emitted light is maintained.

In a competitive binding assay format, an unlabeled inhibitor is introduced, which competes with the fluorescent tracer for binding to the BIR domain. As the concentration of the inhibitor increases, it displaces the tracer, causing a decrease in the measured fluorescence polarization. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which can then be converted to a competitive inhibition constant (Ki). nih.govnih.gov

FP assays have been extensively used to evaluate the binding of Smac mimetics and other inhibitors to both the BIR2 and BIR3 domains of XIAP, providing a quantitative measure of their potency and selectivity. mdpi.comnih.govacs.orgnih.gov

Cellular and Molecular Consequences of Xiap Bir2/bir2 3 Inhibition

Restoration and Enhancement of Caspase Activity

XIAP is a potent endogenous inhibitor of caspases, and its BIR2 and BIR3 domains are crucial for this function. nih.gov The BIR2 domain, along with its preceding linker region, directly binds to and inhibits the effector caspases-3 and -7, while the BIR3 domain targets the initiator caspase-9. embopress.orgmdpi.com Therefore, inhibitors targeting these domains are designed to restore the activity of these caspases, thereby promoting apoptosis.

Activation Dynamics of Caspase-3, -7, and -9

Inhibitors of XIAP BIR2 and the dual BIR2-3 domains effectively liberate caspases from XIAP-mediated suppression. The binding of these inhibitors to the BIR domains prevents XIAP from interacting with and neutralizing active caspases. nih.govacs.org Specifically, dual BIR2/BIR2-3 inhibitors can displace both caspase-9 from the BIR3 domain and caspases-3 and -7 from the BIR2 domain. nih.govacs.org

The restoration of caspase-9 activity is a critical upstream event. Once freed from XIAP's grasp, initiator caspase-9 can proceed to cleave and activate the executioner caspases-3 and -7. embopress.orgacs.org This leads to a rapid amplification of the apoptotic signal. Studies with specific inhibitors have demonstrated a significant increase in the active forms of caspase-3 and -7 in cancer cells upon treatment. acs.org For instance, potent macrocyclic XIAP antagonists have been shown to rescue caspase-3 activity in cell lysates where it was previously inhibited by recombinant XIAP BIR2-3 protein. acs.org This restoration of caspase activity is a key mechanism by which these inhibitors induce cell death.

Interplay with Upstream and Downstream Apoptotic Signals

The inhibition of XIAP BIR2/BIR2-3 domains has a profound impact on the broader apoptotic signaling network. By unleashing caspase activity, these inhibitors effectively lower the threshold for apoptosis induction by various upstream stimuli. embopress.org Endogenous pro-apoptotic signals, such as the release of cytochrome c from mitochondria which triggers the formation of the apoptosome and activation of caspase-9, can now more effectively lead to the execution phase of apoptosis. embopress.org

Furthermore, the activation of caspases-3 and -7 creates a positive feedback loop in some cellular contexts. These executioner caspases can cleave and activate additional pro-caspase-9, as well as other substrates that amplify the death signal. embopress.org The interplay is also evident in the context of extrinsic apoptosis, where signals from death receptors like Fas or TRAIL receptors lead to the activation of caspase-8. While XIAP does not directly inhibit caspase-8, the downstream amplification of the signal via caspases-3 and -7 is critical, and its blockade by XIAP is a key resistance mechanism. acs.org Therefore, BIR2/BIR2-3 inhibitors can sensitize cells to death receptor-mediated apoptosis. acs.org

Induction of Programmed Cell Death Pathways

The primary consequence of restoring caspase activity through XIAP BIR2/BIR2-3 inhibition is the induction of programmed cell death, predominantly through apoptosis.

Apoptosis Induction in Cellular Models

Numerous studies have demonstrated the pro-apoptotic efficacy of XIAP BIR2/BIR2-3 inhibitors in various cancer cell lines. acs.org These compounds have been shown to induce apoptosis both as single agents and in combination with other anti-cancer therapies. acs.org For example, dimeric macrocyclic compounds with high affinity for both BIR2 and BIR3 domains have been identified as potent pro-apoptotic agents in cancer cell lines. acs.org The induction of apoptosis is often characterized by classic morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation, accompanied by the cleavage of caspase substrates like PARP.

The table below summarizes the binding affinities of selected XIAP BIR2/BIR2-3 inhibitors.

| Compound/Inhibitor | Target Domain(s) | IC50 (nM) | Source |

| XIAP BIR2/BIR2-3 inhibitor-1 | BIR2 | 1.9 | medchemexpress.com |

| BIR3 | 0.8 | medchemexpress.com | |

| XIAP BIR2/BIR2-3 inhibitor-3 | BIR2/BIR2-3 | < 1 | medchemexpress.com |

| Dimeric Macrocycle 14 | BIR2 | 3 | acs.org |

| BIR3 | 68 | acs.org | |

| SM-164 | BIR2/BIR3 | 1.39 | selleckchem.com |

Potential Modulatory Effects on Non-Apoptotic Cell Death Mechanisms (e.g., Necroptosis, Ferroptosis)

While apoptosis is the primary cell death modality induced by XIAP BIR2/BIR2-3 inhibitors, emerging evidence suggests a role for XIAP in regulating other forms of programmed cell death, such as necroptosis. mdpi.comnih.gov Necroptosis is a regulated form of necrosis that is dependent on the kinase activity of RIPK1 and RIPK3. Some studies have indicated that the loss of XIAP can sensitize cells to necroptosis, particularly in response to stimuli like TNFα. nih.gov This suggests that in apoptosis-resistant cells, inhibiting XIAP might reroute the death signal towards necroptosis. However, the direct effect of specific BIR2/BIR2-3 inhibitors on this pathway is an area of active investigation.

There is also growing interest in the interplay between apoptosis and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. While direct evidence linking specific XIAP BIR2/BIR2-3 inhibitors to the modulation of ferroptosis is still limited, the broader context of cell death regulation suggests potential crosstalk between these pathways.

Impact on Cell Proliferation and Viability

The anti-proliferative effects of these compounds have been demonstrated in various cancer cell lines, including those resistant to conventional chemotherapeutics. acs.org The potency of these inhibitors in reducing cell viability often correlates with their ability to induce caspase activity and apoptosis. For instance, optimization of dimeric macrocycles to achieve potent binding to both BIR2 and BIR3 domains resulted in compounds with sub-micromolar IC50 values for antiproliferative activity in certain cancer cell lines. acs.org

The table below provides examples of the effects of potent XIAP BIR2/BIR2-3 inhibitors on the viability of different cancer cell lines.

| Inhibitor | Cell Line | Effect | Finding | Source |

| Dimeric Macrocycles (e.g., 15, 16) | MDA-MB-231 (Breast Cancer) | Inhibition of cell growth | Good activity against type I cancer cell lines. | acs.org |

| A875 (Melanoma) | Inhibition of cell growth | Sub-μM IC50 values observed. | acs.org | |

| SM-164 | Leukemia cells | Induction of apoptosis | Effective at concentrations as low as 1 nM. | nih.gov |

Modulation of Cellular Signaling Networks Beyond Apoptosis by XIAP BIR2/BIR2-3 inhibitor-3

Inhibition of the X-linked inhibitor of apoptosis (XIAP) protein, particularly through dual targeting of its second and third baculovirus IAP repeat (BIR) domains, extends its influence far beyond the regulation of programmed cell death. The compound XIAP BIR2/BIR2-3 inhibitor-3, a potent dual inhibitor of these domains, is implicated in the modulation of complex cellular signaling networks that govern inflammation, metal ion balance, and immune responses. medchemexpress.com By blocking the protein-protein interaction sites on the BIR2 and BIR3 domains, this inhibitor can recalibrate critical cellular pathways independent of its effects on caspases.

Regulation of NF-κB Pathway

The inhibitor of apoptosis (IAP) proteins are integral regulators of the nuclear factor-kappa B (NF-κB) signaling cascade, a cornerstone of the inflammatory response. XIAP, in particular, facilitates NF-κB activation through its function as an E3 ubiquitin ligase. researchgate.net This activity is critically dependent on its BIR2 domain, which directly interacts with the receptor-interacting protein kinase 2 (RIPK2). researchgate.net Following stimulation of nucleotide-binding oligomerization domain-containing (NOD) receptors, such as NOD2 by bacterial muramyl dipeptide (MDP), RIPK2 is recruited and subsequently ubiquitinated by XIAP. researchgate.net This ubiquitination of RIPK2 is an essential step for the recruitment and activation of downstream kinase complexes, ultimately leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. researchgate.netmdpi.com

Inhibition of the XIAP BIR2 domain by a molecule like XIAP BIR2/BIR2-3 inhibitor-3 is designed to physically obstruct the XIAP-RIPK2 interaction. researchgate.netanr.fr This disruption prevents the ubiquitination of RIPK2, thereby halting the downstream signaling cascade that activates NF-κB. researchgate.netbiorxiv.org Consequently, the production of inflammatory mediators is reduced, positioning XIAP BIR2 inhibitors as potential anti-inflammatory agents. researchgate.netanr.fr While the BIR1 domain of XIAP is also known to modulate NF-κB signaling through its interaction with TAB1, the BIR2-RIPK2 axis represents a distinct and critical checkpoint in NOD-dependent inflammatory signaling. frontiersin.orgrsc.orgresearchgate.net

Table 1: Key Components in XIAP-Mediated NF-κB Regulation

| Component | Role in Pathway | Domain Interaction | Consequence of Inhibition by XIAP BIR2/BIR2-3 inhibitor-3 |

|---|---|---|---|

| XIAP | E3 ubiquitin ligase that promotes RIPK2 ubiquitination. researchgate.net | BIR2 domain binds to RIPK2. researchgate.netd-nb.info | Prevents binding to RIPK2, blocking its ubiquitination. |

| RIPK2 | Kinase that acts as a scaffold; its ubiquitination is essential for downstream signaling. biorxiv.orgnih.gov | Recruits XIAP via its kinase domain. nih.gov | RIPK2 is not ubiquitinated, and the pro-inflammatory cascade is halted. researchgate.net |

| NOD1/NOD2 | Intracellular pattern recognition receptors that sense bacterial components and initiate the signaling cascade. researchgate.netnih.gov | Recruit RIPK2 upon activation. researchgate.net | The signal from activated NOD receptors cannot be transduced via the XIAP-RIPK2 axis. |

| NF-κB | Transcription factor that, upon activation, moves to the nucleus to promote the expression of pro-inflammatory genes. mdpi.com | Activated downstream of the XIAP-RIPK2 interaction. | Activation is suppressed, leading to reduced inflammation. anr.fr |

Influence on Copper Homeostasis

Recent research has uncovered a novel role for XIAP in regulating the cellular balance of copper, a vital yet potentially toxic trace metal. nih.govembopress.org XIAP functions as a copper-binding protein and its stability and anti-apoptotic functions can be modulated by intracellular copper levels. mdpi.comnih.gov The protein directly binds copper ions through its BIR domains. mdpi.comresearchgate.net

Beyond direct copper binding, XIAP influences copper homeostasis by regulating the protein COMMD1 (also known as MURR1), which promotes the efflux of copper from the cell. nih.govembopress.org XIAP functions as an E3 ubiquitin ligase for COMMD1, targeting it for proteasomal degradation. nih.govembopress.org This action leads to reduced COMMD1 levels and, consequently, increased intracellular copper retention. nih.gov The interaction between XIAP and COMMD1 is mediated by the BIR3 domain of XIAP and occurs through a mechanism distinct from its caspase-binding function. embopress.org

Given that XIAP BIR2/BIR2-3 inhibitor-3 targets the BIR2 and BIR3 domains, it is expected to interfere with this regulatory axis. medchemexpress.com By inhibiting the BIR3 domain, the inhibitor could prevent the XIAP-COMMD1 interaction, thereby stabilizing COMMD1 protein levels. This would lead to enhanced copper efflux and a decrease in intracellular copper concentrations, demonstrating a clear mechanism by which the inhibitor can modulate cellular metal ion balance.

Table 2: XIAP's Regulatory Roles in Copper Homeostasis

| Regulatory Mechanism | XIAP Domain Involved | Interacting Protein | Outcome of XIAP Activity | Predicted Effect of Inhibition |

|---|---|---|---|---|

| Direct Copper Binding | BIR domains (BIR1, BIR2, BIR3). mdpi.comresearchgate.net | Copper ions (Cu(I) and Cu(II)). researchgate.net | XIAP acts as an intracellular copper sensor; high copper levels can induce a conformational change and destabilize XIAP. nih.gov | May alter XIAP's ability to sense or respond to cellular copper fluctuations. |

| Regulation of Copper Efflux | BIR3 domain. embopress.org | COMMD1 (MURR1). nih.govembopress.org | XIAP promotes the ubiquitination and degradation of COMMD1, leading to increased intracellular copper. nih.govembopress.org | Inhibition of BIR3 is expected to stabilize COMMD1, increase copper efflux, and lower intracellular copper levels. |

Disruption of XIAP-RIPK2 Interaction in Inflammatory Pathways

The interaction between the BIR2 domain of XIAP and the kinase RIPK2 is a critical nexus in innate immune signaling, particularly for pathways initiated by NOD1 and NOD2. d-nb.infonih.gov This signaling is crucial for mounting an inflammatory response to bacterial pathogens. anr.fr The binding of XIAP's BIR2 domain to RIPK2 is a prerequisite for the E3 ligase activity of XIAP to ubiquitinate RIPK2, an event that scaffolds the formation of a larger signaling complex and activates inflammatory pathways. researchgate.netbiorxiv.org

The significance of this interaction is highlighted by the genetic disorder X-linked lymphoproliferative syndrome type 2 (XLP2), where missense mutations within the XIAP BIR2 domain are common. d-nb.info These mutations abolish the XIAP-RIPK2 interaction, leading to impaired NOD1/2-dependent immune signaling and severe immunodeficiency. d-nb.info This clinical evidence underscores the essential, non-redundant role of the BIR2-RIPK2 complex in immunity.

Pharmacological agents that specifically target the XIAP BIR2 domain, such as XIAP BIR2/BIR2-3 inhibitor-3, are designed to mimic the effect of these disease-causing mutations by preventing the formation of the XIAP-RIPK2 complex. anr.frd-nb.info Structural studies reveal that the BIR2 domain binds across the dimer interface of the RIPK2 kinase, and inhibitors can physically block this binding site. nih.gov By disrupting this interaction, the inhibitor effectively shuts down the NOD2 signaling pathway, preventing the ubiquitination of RIPK2 and the subsequent production of pro-inflammatory cytokines. researchgate.netanr.fr This makes the targeted disruption of the XIAP-RIPK2 interaction a promising therapeutic strategy for modulating inflammatory signaling in NOD2-mediated diseases such as Crohn's disease and sarcoidosis. researchgate.netanr.fr

Table 3: Research Findings on the XIAP-RIPK2 Interaction

| Finding | Key Domain(s) | Method/Model | Implication for Inhibition |

|---|---|---|---|

| The XIAP-RIPK2 interaction is essential for NOD1/2-dependent immune signaling. d-nb.info | XIAP BIR2, RIPK2 Kinase Domain | Studies in primary cells from XLP2 patients and reconstituted cell lines. d-nb.info | Inhibiting the BIR2 domain is a direct way to shut down this specific inflammatory pathway. |

| XLP2-causing mutations in the XIAP BIR2 domain abrogate binding to RIPK2. d-nb.info | XIAP BIR2 | Analysis of mutations found in XLP2 patients. d-nb.info | Pharmacological inhibitors can phenocopy the molecular effect of these mutations to achieve an anti-inflammatory outcome. |

| The XIAP BIR2 domain binds across the RIPK2 kinase dimer interface. nih.gov | XIAP BIR2, RIPK2 Kinase Domain | Cryo-electron microscopy and native mass spectrometry. nih.gov | The binding site is well-defined, allowing for the rational design of small molecule inhibitors that cause steric hindrance. |

Preclinical Efficacy and Pharmacological Interventions in Disease Models

In Vitro Studies of XIAP BIR2/BIR2-3 Inhibitor-3 in Cellular Models

Specific studies detailing the in vitro activity of XIAP BIR2/BIR2-3 inhibitor-3 in various cancer cell lines, its concentration-dependent effects, and its selectivity profile are not available in the reviewed literature.

No published data were found that specifically investigates the activity of "XIAP BIR2/BIR2-3 inhibitor-3" in breast cancer, melanoma, or leukemia cell lines.

Information regarding the concentration-dependent effects of "XIAP BIR2/BIR2-3 inhibitor-3" on the growth and induction of apoptosis in cancer cells is not present in the available scientific literature.

There is no available data on the selectivity of "XIAP BIR2/BIR2-3 inhibitor-3" for malignant cells compared to non-malignant cells.

In Vivo Studies in Relevant Animal Models

Detailed in vivo studies of "XIAP BIR2/BIR2-3 inhibitor-3" in animal models, such as xenografts, have not been published in the accessible scientific literature.

There are no reports available that evaluate the anti-tumor activity of "XIAP BIR2/BIR2-3 inhibitor-3" in xenograft models. While research on other XIAP inhibitors has shown promise in reducing tumor burden in animal models, specific data for this compound is absent. nih.gov

Without in vivo studies, there is no information available on the cellular and molecular biomarkers that may indicate a response to "XIAP BIR2/BIR2-3 inhibitor-3" in a whole-organism context.

Combinatorial Approaches with Other Molecular Interventions in Preclinical Settings

The therapeutic potential of XIAP BIR2/BIR3 inhibitor-3 is significantly amplified when used in combination with other molecularly targeted and conventional anticancer agents. Preclinical studies have consistently demonstrated that such combinatorial strategies can lead to synergistic cytotoxicity, overcome drug resistance, and provide a more comprehensive blockade of cancer cell survival pathways.

Synergistic Effects with Established Anti-Cancer Agents

The rationale for combining XIAP inhibitors with traditional chemotherapeutic drugs stems from the observation that many cancer cells overexpressing XIAP are resistant to apoptosis induced by these agents. frontiersin.orgnih.gov By inhibiting XIAP, the apoptotic threshold is lowered, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy. nih.gov

Preclinical evidence has shown that small molecule XIAP antagonists can synergize with a variety of chemotherapeutic agents. For instance, in non-small cell lung cancer (NSCLC) cell lines, the XIAP inhibitor XAC 1396-11 demonstrated synergistic effects with vinorelbine (B1196246) and cisplatin. nih.gov This synergy is attributed to an enhanced apoptotic response, as evidenced by increased cleavage of caspase-3 and PARP. nih.gov The most pronounced synergistic cytotoxicity was observed when cells were pre-treated with the XIAP inhibitor, suggesting that priming the cells by lowering the apoptotic threshold is a key mechanism. nih.gov

The combination of XIAP inhibitors with chemotherapy holds the promise of improving therapeutic efficacy while potentially allowing for dose reduction of cytotoxic agents, thereby minimizing treatment-related toxicity. nih.gov

Table 1: Synergistic Effects of XIAP Inhibitors with Anti-Cancer Agents

| Cell Line | XIAP Inhibitor | Combination Agent | Observed Effect | Reference |

| H460 (NSCLC) | XAC 1396-11 | Vinorelbine | Synergy, enhanced apoptosis | nih.gov |

| A549 (NSCLC) | XAC 1396-11 | Vinorelbine | Synergy, enhanced apoptosis | nih.gov |

| H460 (NSCLC) | XAC 1396-11 | Cisplatin | Synergy | nih.gov |

| A549 (NSCLC) | XAC 1396-11 | Cisplatin | Synergy | nih.gov |

| Neuroblastoma | A4 | Vincristine | Synergistic effect | aacrjournals.org |

| Neuroblastoma | A4 | Topotecan | Synergistic effect | aacrjournals.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Combined Inhibition of XIAP and Other IAPs

The inhibitor of apoptosis (IAP) protein family consists of several members, including XIAP, cIAP1, and cIAP2, which share structural and functional similarities. nih.govastx.com While XIAP is the most potent direct inhibitor of caspases-3, -7, and -9, cIAPs play crucial roles in regulating cell death signaling pathways, particularly the TNF-α pathway. frontiersin.orgnih.govastx.com

Given the partially overlapping and distinct roles of different IAPs, a combinatorial approach targeting multiple IAPs simultaneously has emerged as a promising strategy. Small molecule antagonists, often referred to as SMAC mimetics, can bind to the BIR domains of both XIAP and cIAPs. astx.com This dual inhibition leads to the release of caspases from XIAP-mediated inhibition and also induces the degradation of cIAPs, which can further promote apoptosis. astx.com

The rationale for this combined approach is that some cancer cells may rely on different IAPs for survival. Therefore, a broader inhibition of the IAP family can lead to a more robust and sustained pro-apoptotic response. nih.gov For example, the combined action of inhibiting c-IAPs and XIAP could lead to a synergistic enhancement of mitochondrial outer membrane permeabilization (MOMP)-dependent apoptosis in cancer cells. nih.gov The development of dual inhibitors targeting both XIAP and cIAPs represents a significant advancement in this area. astx.com

Co-targeting of Related Signaling Pathways

Cancer is a multifactorial disease driven by aberrations in multiple signaling pathways. Therefore, simultaneously targeting XIAP and other critical survival pathways can be a highly effective therapeutic strategy. Preclinical studies have explored the co-targeting of XIAP with pathways that are frequently dysregulated in cancer, such as the PI3K/AKT, NF-κB, and MAPK pathways. researchgate.net

For example, the natural compound embelin (B1684587) has been shown to dually inhibit XIAP and SHP2, a protein tyrosine phosphatase involved in the RAS/MAPK pathway. researchgate.net This dual inhibition in KRAS-mutant NSCLC models led to reduced proliferation and metastasis, and the activation of senescence and apoptosis. researchgate.net Mechanistically, this co-targeting strategy was found to inhibit multiple cancer-related signaling pathways including RAS/MAPK, PI3K/AKT, and NF-κB. researchgate.net

Another example is the simultaneous inhibition of XIAP and Survivin in pancreatic cancer cells, which resulted in a dramatic reduction in cell proliferation and an increase in apoptosis, mediated through the PTEN/PI3K/AKT pathway. nih.gov These findings highlight the potential of synthetic lethality, where the simultaneous inhibition of two targets is significantly more effective than inhibiting either target alone.

Advanced Methodologies in Xiap Bir2/bir2 3 Inhibitor 3 Research

High-Throughput Screening for Novel Inhibitor Scaffolds

High-throughput screening (HTS) has become an indispensable tool in the quest for novel chemical entities that can modulate the activity of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of programmed cell death. nih.gov Specifically targeting the BIR2 and BIR3 domains of XIAP is a promising strategy in cancer therapy. nih.govnih.gov HTS allows for the rapid assessment of large and diverse chemical libraries to identify "hit" compounds that can serve as starting points for the development of potent and selective XIAP inhibitors.

One common HTS approach involves fluorescence polarization assays. acs.orgnih.gov This method is used to screen for molecules that can disrupt the interaction between XIAP's BIR domains and pro-apoptotic proteins like Smac/DIABLO. nih.gov For instance, a fluorescence polarization-based HTS was employed to identify small molecule mimics of Smac/DIABLO. nih.gov Another strategy is the use of enzymatic derepression assays, which screen for compounds that can reverse the XIAP-mediated inhibition of caspases, the executioner enzymes of apoptosis. nih.gov This type of screen led to the discovery of polyphenylurea-based XIAP inhibitors that specifically target the BIR2 domain. nih.gov

The identification of novel inhibitor scaffolds is a primary goal of HTS campaigns. These scaffolds provide a structural foundation for further chemical modification and optimization to improve potency, selectivity, and drug-like properties. For example, screening of DNA-programmed chemistry libraries has yielded novel macrocyclic XIAP inhibitors. acs.org Similarly, computational approaches like virtual screening can complement experimental HTS by prioritizing compounds for testing, thereby increasing the efficiency of the drug discovery process. researchgate.netnih.gov The natural product embelin (B1684587), a known XIAP inhibitor, was successfully identified from commercial databases using a validated in silico pharmacophore model, demonstrating the power of these combined approaches. thieme-connect.com

The table below summarizes some examples of scaffolds and compounds identified through various screening methods.

| Screening Method | Identified Scaffold/Compound | Target Domain(s) | Reference |

| Fluorescence Polarization Assay | Macrocyclic Inhibitors | BIR2, BIR3 | acs.org |

| Enzymatic Derepression Assay | Polyphenylurea Pharmacophore | BIR2 | nih.gov |

| In Silico Screening/Connectivity Maps | Dequalinium chloride (DQA) | XIAP | oncotarget.com |

| Virtual Screening | Chalcone (B49325) derivatives | XIAP | mdpi.compreprints.org |

| Virtual Screening | Caucasicoside A, Polygalaxanthone III | XIAP | researchgate.netnih.gov |

Computational Approaches for Ligand Design and Optimization

Computational methods have become central to the rational design and optimization of XIAP inhibitors, offering powerful tools to understand molecular interactions and predict binding affinities. These in silico techniques accelerate the discovery process and enable the fine-tuning of inhibitor properties for enhanced efficacy and selectivity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.govpreprints.org This method is instrumental in identifying potential new inhibitors from large compound databases and in understanding the binding modes of known inhibitors. nstproceeding.com For example, docking studies have been used to evaluate the binding of zerumbone (B192701) derivatives to the XIAP-BIR3 domain, identifying a derivative with a more favorable binding energy than the reference inhibitor. nstproceeding.com Similarly, docking was used to assess the interaction of chalcone molecules with the XIAP protein, predicting their potential as anticancer agents. preprints.org

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex, allowing researchers to study the stability of the interaction over time and to analyze the conformational changes that may occur upon binding. tandfonline.comtandfonline.comnih.gov MD simulations have been crucial in refining the understanding of the binding between the Smac peptide and the BIR2 and BIR3 domains of XIAP. tandfonline.comtandfonline.comnih.gov These simulations have highlighted the importance of electrostatic polarization in stabilizing the protein-protein complex. tandfonline.comtandfonline.comnih.gov Furthermore, MD simulations have been used to evaluate docking protocols and to assess the stability of candidate inhibitor molecules in the binding pocket of XIAP. mdpi.compreprints.org

The combination of molecular docking and MD simulations offers a powerful workflow for inhibitor design. Docking can provide initial binding poses, which can then be subjected to MD simulations to assess their stability and to calculate binding free energies, providing a more accurate prediction of inhibitory potency. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy that defines the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. researchgate.netnih.govthieme-connect.compreprints.org These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the desired biological activity.

A reliable pharmacophore model for small molecules binding to the BIR3 domain of XIAP was developed and validated, successfully identifying 29 out of 30 known inhibitors. thieme-connect.com This model was subsequently used in a virtual screening campaign that yielded hit rates ranging from 0.17% to 2.07%. thieme-connect.com In another study, a pharmacophore model was built based on the natural product Xanthohumol, a known anticancer agent, to screen for new XIAP inhibitors. mdpi.compreprints.org

Virtual screening, guided by pharmacophore models or docking, allows for the efficient exploration of vast chemical spaces to find promising new inhibitor scaffolds. researchgate.netnih.govmdpi.compreprints.org For instance, a virtual screening of over 10 million compounds, combined with ligand-based and structure-based approaches, led to the identification of two promising chalcone molecules as potential XIAP inhibitors. mdpi.compreprints.org This highlights the power of virtual screening to significantly narrow down the number of compounds for experimental testing.

The table below summarizes key computational approaches and their applications in XIAP inhibitor research.

| Computational Approach | Application | Key Findings | Reference(s) |

| Molecular Docking | Predicting ligand binding orientation | Identified potential zerumbone and chalcone derivatives as XIAP inhibitors. | preprints.orgnstproceeding.com |

| Molecular Dynamics Simulations | Assessing protein-ligand stability and dynamics | Revealed the importance of electrostatic polarization in XIAP-Smac binding. | tandfonline.comtandfonline.comnih.gov |

| Pharmacophore Modeling | Defining essential 3D features for binding | Developed and validated models for the BIR3 domain, leading to the identification of new hits. | thieme-connect.com |

| Virtual Screening | Searching large databases for potential inhibitors | Identified novel chalcone-based and natural product-like XIAP inhibitor candidates. | researchgate.netnih.govmdpi.compreprints.org |

Proteomics and Gene Expression Profiling to Elucidate Downstream Effects

Understanding the cellular consequences of XIAP inhibition is crucial for developing effective therapeutic strategies. Proteomics and gene expression profiling are powerful technologies that provide a global view of the changes in protein and gene expression levels following treatment with a XIAP inhibitor. These approaches offer insights into the downstream signaling pathways affected by XIAP antagonism.

Proteomic analysis has been employed to investigate the role of XIAP in drug resistance in cancer models. atlasgeneticsoncology.org For example, in ovarian cancer models, XIAP levels were shown to have a positive correlation with IC50 values, indicating its involvement in resistance to certain drugs. atlasgeneticsoncology.org In a study on renal cell carcinoma, an iTRAQ-based quantitative proteomics approach was used to compare the proteomes of Caki-1 cells and XIAP-knockdown cells. spandidos-publications.com This analysis revealed a number of differentially expressed proteins involved in pathways such as the p53 pathway, Wnt signaling, and glucose metabolism, suggesting that XIAP's influence extends beyond direct apoptosis inhibition. spandidos-publications.com Furthermore, the ubiquitin-protein ligase activity of XIAP has been shown to promote the proteasomal degradation of caspase-3, an effect that can be studied using proteomic techniques. pnas.org

Gene expression profiling provides a complementary view by measuring changes in mRNA levels. In acute lymphoblastic leukemia (ALL), gene expression analysis revealed that XIAP is upregulated in primary tumor cells. embopress.org Studies have also shown that XIAP inhibition can induce a myeloid-specific differentiation-associated gene expression pattern in acute myeloid leukemia (AML) cells. oncotarget.com In breast cancer, gene expression studies have linked XIAP overexpression to the activation of NFκB and its target genes, contributing to a more aggressive tumor phenotype. aacrjournals.org The table below summarizes key findings from proteomic and gene expression studies.

| Cell Type/Disease | Methodology | Key Findings | Reference |

| Ovarian Cancer | Proteomic Analysis | XIAP expression correlated with drug resistance. | atlasgeneticsoncology.org |

| Renal Cell Carcinoma | iTRAQ-based Proteomics | XIAP knockdown led to changes in proteins involved in p53, Wnt, and metabolic pathways. | spandidos-publications.com |

| Acute Myeloid Leukemia | Gene Expression Profiling | XIAP inhibition induced a myeloid differentiation gene expression signature. | oncotarget.com |

| Breast Cancer | Gene Expression Profiling | XIAP overexpression was linked to NFκB target gene activation. | aacrjournals.org |

| Acute Lymphoblastic Leukemia | Gene Expression Analysis | XIAP is upregulated in primary tumor cells. | embopress.org |

Advanced Microscopy Techniques for Cellular Phenotyping

Advanced microscopy techniques are essential for visualizing the cellular and subcellular effects of XIAP inhibitors, providing critical insights into their mechanisms of action. These methods allow for the detailed characterization of cellular phenotypes, such as apoptosis, cell motility, and changes in cytoskeletal organization.

Confocal microscopy is frequently used to observe changes in cellular morphology and protein localization. For instance, immunofluorescence staining followed by confocal microscopy has been used to study the regulation of the cytoskeleton by XIAP. nih.gov This technique allows for the visualization of changes in the distribution of proteins like F-actin, providing evidence for the role of XIAP in cell migration. nih.gov

Fluorescence microscopy is another valuable tool for assessing apoptosis. Staining cells with nuclear dyes like DAPI allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis. ashpublications.org This method has been used to confirm that XIAP inhibitors enhance TRAIL-induced apoptosis in leukemia cells. ashpublications.org Furthermore, live-cell imaging with fluorescence microscopy can be used to monitor dynamic processes, such as the translocation of proteins or changes in cell morphology over time. For example, it was used to observe morphological changes in cells treated with a XIAP inhibitor. nih.gov

Electron microscopy provides even higher resolution, enabling the visualization of ultrastructural changes within the cell. This technique has been used to examine autophagic vesicles in cells with and without XIAP, revealing that XIAP can inhibit autophagy. embopress.org

The table below highlights some applications of advanced microscopy in XIAP inhibitor research.

| Microscopy Technique | Application | Key Observation | Reference |

| Confocal Microscopy | Studying cytoskeletal regulation | Visualized changes in F-actin polymerization upon XIAP modulation. | nih.gov |

| Fluorescence Microscopy | Assessing apoptosis | Observed nuclear condensation and fragmentation in cells treated with XIAP inhibitors. | ashpublications.org |

| Live-Cell Imaging | Monitoring dynamic cellular processes | Photographed changes in cell morphology following treatment with a XIAP inhibitor. | nih.gov |

| Electron Microscopy | Visualizing ultrastructural changes | Examined the formation of autophagic vesicles in the context of XIAP expression. | embopress.org |

Future Directions and Unresolved Questions in Xiap Bir2/bir2 3 Inhibitor Research

Elucidating Additional Biological Targets and Off-Target Effects

A crucial area of ongoing research is the comprehensive identification of all biological targets of XIAP BIR2/BIR2-3 inhibitors. While designed to bind to the BIR domains of XIAP, the potential for these small molecules to interact with other proteins, known as off-target effects, must be thoroughly explored. mdpi.com

Key Unresolved Questions:

Selectivity Profile: While some inhibitors are designed for dual inhibition of XIAP and cellular IAP1/2 (cIAP1/2), others are intended to be selective. mdpi.comresearchgate.net Understanding the complete selectivity profile of XIAP BIR2/BIR2-3 inhibitor-3 across the entire IAP family (including cIAP1, cIAP2, and NAIP) is essential. aacrjournals.orgnih.gov This is critical because broad-spectrum IAP antagonists that also degrade cIAPs can induce TNFα-dependent cell death, a mechanism with different therapeutic implications and potential toxicities compared to selective XIAP inhibition. researchgate.nettandfonline.com

Non-IAP Interactions: Beyond the IAP family, it is conceivable that these inhibitors could bind to other proteins with structurally similar domains or binding pockets. XIAP itself is a multi-domain protein involved in various signaling pathways, including NF-κB activation and copper homeostasis, through interactions with proteins like TAB1 and MURR1. mdpi.comresearchgate.netrsc.org It remains to be determined if inhibitors binding to the BIR domains could allosterically affect these other functions or if they interact with entirely unrelated proteins.

Distinguishing On-Target vs. Off-Target Phenotypes: A significant challenge is to differentiate the cellular effects caused by the intended inhibition of XIAP from those caused by unintended off-target interactions. This requires sophisticated cellular and biochemical assays to validate that the observed biological outcomes, such as apoptosis induction, are a direct result of antagonizing the XIAP BIR2/BIR3 domains.

Exploring Novel Combinatorial Strategies and Drug Delivery Systems

The therapeutic efficacy of XIAP inhibitors may be significantly enhanced when used in combination with other treatments. patsnap.com Furthermore, novel drug delivery systems could improve the pharmacological properties of these inhibitors.

Combinatorial Strategies: Combining XIAP inhibitors with conventional chemotherapy or radiation is a promising approach. patsnap.com These traditional therapies often induce cellular stress and damage that should trigger apoptosis. By inhibiting XIAP, the threshold for apoptosis is lowered, potentially sensitizing cancer cells to these treatments and creating a synergistic effect. patsnap.comnih.gov This could allow for lower doses of chemotherapy or radiation, thereby reducing side effects. patsnap.com Additionally, combining XIAP inhibitors with other targeted therapies, such as those that inhibit survival signaling pathways, could provide a multi-pronged attack on cancer cells.

Novel Drug Delivery Systems: The development of advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, could address challenges related to the solubility, stability, and tumor-specific targeting of XIAP BIR2/BIR2-3 inhibitor-3. Such systems could increase the concentration of the inhibitor at the tumor site while minimizing exposure to healthy tissues, thus improving the therapeutic index.

Deeper Understanding of Conformational Dynamics in XIAP-Inhibitor Complexes

The interaction between XIAP and its inhibitors is not a simple lock-and-key mechanism but a dynamic process involving conformational changes in both the protein and the inhibitor. mdpi.com A deeper understanding of these dynamics is crucial for designing next-generation inhibitors with improved affinity and specificity. researchgate.net